molecular formula C7H5FO4S B12504824 Benzo[d][1,3]dioxole-5-sulfonyl fluoride

Benzo[d][1,3]dioxole-5-sulfonyl fluoride

Cat. No.: B12504824
M. Wt: 204.18 g/mol
InChI Key: CLFBVVAGJBPTBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxole-5-sulfonyl fluoride (CAS 203187-71-7) is a specialized small molecule building block incorporating a sulfonyl fluoride group, a key functionality in the emerging field of Sulfur Fluoride Exchange (SuFEx) click chemistry . SuFEx is a powerful next-generation click reaction that enables the reliable and modular synthesis of complex molecules, making it invaluable for drug discovery, chemical biology, and materials science . This reagent features the 1,3-benzodioxole ring system, a structural motif present in compounds with diverse biological activities, which can be leveraged in the design of novel bioactive molecules . As a reactive handle, the sulfonyl fluoride group allows for efficient covalent bonding under mild conditions, facilitating the development of activity-based probes, covalent inhibitors, and the functionalization of complex pharmaceuticals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires storage under an inert atmosphere at 2-8°C to maintain stability . Handle with appropriate safety precautions as it is classified with the hazard statements H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) .

Properties

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

IUPAC Name

1,3-benzodioxole-5-sulfonyl fluoride

InChI

InChI=1S/C7H5FO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2

InChI Key

CLFBVVAGJBPTBZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

One-Pot Palladium-Mediated Synthesis

A robust method involves the palladium-catalyzed coupling of 5-bromobenzo[d]dioxole with sulfur dioxide surrogates, followed by fluorination. The reaction proceeds via a one-pot protocol:

  • Reagents :
    • 5-Bromobenzo[d]dioxole, DABSO (1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate), PdCl₂(AmPhos)₂, NFSI (N-fluorobenzenesulfonimide).
  • Conditions :
    • Anhydrous isopropanol and triethylamine at 75°C under nitrogen for 24 hours, followed by NFSI addition at room temperature.
  • Yield : 60% after column chromatography (30% CH₂Cl₂ in hexane).
  • Characterization :
    • ¹H NMR (CDCl₃): δ 7.61 (ddd, J = 8.3, 1.9, 0.8 Hz, 1H), 7.37 (d, J = 1.9 Hz, 1H), 6.97 (dd, J = 8.3, 0.9 Hz, 1H), 6.16 (s, 2H).
    • ¹⁹F NMR : δ 66.9 ppm.

This method leverages palladium’s efficiency in C–S bond formation, with DABSO acting as a bench-stable SO₂ source. The use of NFSI ensures regioselective fluorination, avoiding overhalogenation.

Copper-Catalyzed Fluorosulfonylation of Diazonium Salts

Sandmeyer-Type Reaction with Arenediazonium Tetrafluoroborates

A copper-mediated approach converts arenediazonium salts directly into sulfonyl fluorides:

  • Reagents :
    • Benzo[d]dioxole-5-diazonium tetrafluoroborate, DABSO, KHF₂, CuCl₂, 6,6′-dimethyl-2,2′-dipyridyl.
  • Conditions :
    • Anhydrous acetonitrile at room temperature under argon for 12 hours.
  • Yield : 54% after silica gel chromatography (petroleum ether:dichloromethane = 5:1).
  • Mechanistic Insights :
    • The reaction proceeds via a radical pathway, where CuCl₂ oxidizes DABSO to generate sulfonyl radicals. KHF₂ facilitates fluorine transfer, yielding the sulfonyl fluoride.

Comparative Analysis of Methods

Parameter Palladium Method Copper Method
Catalyst PdCl₂(AmPhos)₂ CuCl₂
Temperature 75°C Room temperature
Reaction Time 24 hours 12 hours
Yield 60% 54%
Purification Column chromatography Column chromatography
Key Advantage High regioselectivity Mild conditions

The palladium method offers higher yields but requires elevated temperatures, whereas the copper approach operates under milder conditions with marginally lower efficiency.

Challenges and Optimization Strategies

  • Byproduct Formation :
    • Over-sulfonation or di-fluorination is mitigated by controlling stoichiometry of NFSI or KHF₂.
  • Solvent Effects :
    • Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing intermediates.
  • Ligand Design :
    • Bidentate ligands (e.g., AmPhos) improve palladium catalyst turnover in C–S coupling.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo[d][1,3]dioxole-5-sulfonyl fluoride is a chemical compound with several applications in scientific research, particularly in the synthesis of other compounds .

Synthesis and Production

  • One-Pot Synthesis: this compound can be synthesized using a one-pot palladium-catalyzed reaction from 5-bromobenzo[d][1,3]dioxole, DABSO, PdCl2(AmPhos)2, and NFSI .
  • Deuterated Synthesis: It can also be produced through a process for synthesizing deuterated benzo[d][1,3]dioxoles, which involves specific isotopic enrichment .

Reactions

  • Hydrocarboxylation: Ethenesulfonyl fluoride (ESF) can undergo a copper(II) oxide-promoted direct hydrocarboxylation using carboxylic acid as a nucleophile to synthesize 2-(fluorosulfonyl)ethyl benzoate .

Potential Applications

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Benzo[d][1,3]dioxole derivatives are used as selective serotonin reuptake inhibitors (SSRIs) . These compounds can be used in the treatment of conditions such as major depressive disorder, obsessive compulsive disorder, panic disorder, social anxiety disorder, generalized anxiety disorder, post-traumatic stress disorder, and premenstrual dysphoric disorder .
  • Pharmacokinetic Properties: Novel isotopologues of benzo[d][1,3]dioxole substituted with deuterium exhibit unique pharmacokinetic and biopharmaceutical properties compared to non-isotopically substituted compounds . These compounds may also reduce the efficiency of benzodioxol ring cleavage by CYP2D6, decreasing the rate of clearance and increasing pharmacokinetic half-life .
  • Treatment of Various Disorders: These compounds and pharmaceutical compositions have potential utility in treating depression, obsessive-compulsive disorder, generalized anxiety, post-traumatic stress, major depression, panic disorder, social phobia, premenstrual syndrome, cardiac disorders, non-cardiac chest pain, smoking cessation, reducing platelet activation states, alcoholism and alcohol dependence, psychiatric syndromes, late luteal phase dysphoric disorder, premature ejaculation, senile dementia, obesity, Parkinson's Disease, and canine affective aggression .

Mechanism of Action

The mechanism by which benzo[d][1,3]dioxole-5-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzo[d][1,3]dioxole-5-sulfonyl Chloride

Key Differences:

  • Reactivity: The sulfonyl chloride exhibits higher electrophilicity, enabling rapid nucleophilic substitution (e.g., with ammonia to form sulfonamides) . In contrast, the sulfonyl fluoride is less reactive but more hydrolytically stable, favoring applications requiring prolonged stability.
  • Applications: The chloride is primarily used as a synthetic intermediate for sulfonamides and sulfonate esters , while the fluoride is employed in covalent drug discovery and activity-based protein profiling .
  • Safety: Both compounds pose skin and eye hazards (GHS H314, H318), but the chloride’s higher volatility may increase exposure risks .

Benzo[d][1,3]dioxole-5-sulfonamide

Key Differences:

  • Reactivity: The sulfonamide (synthesized via chloride ammonolysis) is inert toward nucleophiles, making it suitable for pharmaceutical applications.
  • Applications: Demonstrated in inhibiting NLRP3 inflammasome activation, a therapeutic target for neurodegenerative diseases .
  • Physical Properties: Lower molecular weight (217.21 g/mol vs. fluoride’s ~204.16 g/mol) and reduced hazards compared to the chloride.

6-Methylbenzo[d][1,3]dioxole-5-sulfonyl Chloride (7b)

Key Differences:

  • Synthesis: Derived from 6-methylbenzo[d][1,3]dioxole-5-potassium sulfonate, analogous to 7a .

1,3-Benzodioxole-5-carbonyl Fluoride

Key Differences:

  • Functional Group: Contains a carbonyl fluoride (-COF) group instead of sulfonyl fluoride. This confers distinct reactivity (e.g., acyl transfer vs. sulfonylation) and applications in peptide chemistry .

Data Tables

Compound Molecular Weight (g/mol) Reactivity Key Applications Hazard Profile
Benzo[d][1,3]dioxole-5-sulfonyl fluoride ~204.16 Moderate Covalent inhibitors, chemical probes H314, H318 (assumed)
Benzo[d][1,3]dioxole-5-sulfonyl chloride 220.62 High Synthetic intermediate H314, H318
Benzo[d][1,3]dioxole-5-sulfonamide 217.21 Low NLRP3 inflammasome inhibition Less hazardous
6-Methyl derivative (7b) 234.67 High Lipophilic drug candidates H314, H318 (assumed)

Research Findings

  • Sulfonyl Chlorides: Used to synthesize D2/D3 receptor ligands for neurodegenerative disease treatment .
  • Sulfonamide: Tested for NLRP3 inflammasome inhibition, showing 77% yield and confirmed structure via ¹H NMR .
  • Sulfonyl Fluoride: Potential utility in covalent kinase inhibitors, leveraging its balance of reactivity and stability .

Biological Activity

Benzo[d][1,3]dioxole-5-sulfonyl fluoride (BDSF) is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of BDSF, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

BDSF has the molecular formula C7H5FO4SC_7H_5FO_4S and a molecular weight of 204.17 g/mol. Its structure features a benzo[d][1,3]dioxole ring with a sulfonyl fluoride group, which contributes to its reactivity and biological interactions.

Biological Activity Overview

BDSF and its derivatives have been studied for various biological activities, particularly in the context of anticancer properties. Here are some key findings:

Anticancer Activity

Recent studies have demonstrated that compounds incorporating the benzo[d][1,3]dioxole moiety exhibit significant antitumor activity. For instance, a study synthesized novel thiourea derivatives containing two benzo[d][1,3]dioxol-5-yl groups, which were tested against several cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated that many of these compounds showed IC50 values lower than that of the reference drug doxorubicin, suggesting stronger anticancer effects:

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Thiourea Derivative 52.38 µM1.54 µM4.52 µM
Doxorubicin7.46 µM8.29 µM4.56 µM

This indicates that BDSF derivatives could serve as promising candidates for further development in cancer therapeutics .

The anticancer mechanisms of BDSF derivatives have been investigated through various assays:

  • EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
  • Apoptosis Assessment : Annexin V-FITC assays indicated that treated cells underwent apoptosis, confirming the pro-apoptotic effects of these compounds.
  • Cell Cycle Analysis : Studies showed that BDSF derivatives can induce cell cycle arrest in cancer cells, further contributing to their anticancer potential.
  • Mitochondrial Pathway Modulation : The compounds were shown to affect proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .

Case Studies

A notable case study involved the synthesis of bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives. These compounds were tested for cytotoxicity using the Sulforhodamine B (SRB) assay across multiple cancer cell lines. The study highlighted that while these compounds exhibited significant cytotoxicity against cancer cells, they showed minimal toxicity toward normal cells (IC50 > 150 µM), indicating a potential therapeutic window for clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.